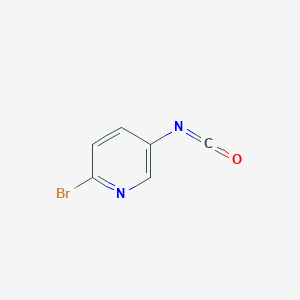

2-Bromo-5-isocyanatopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-isocyanatopyridine is an organic compound with the molecular formula C6H3BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position and an isocyanate group at the fifth position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isocyanatopyridine typically involves the bromination of 5-isocyanatopyridine. One common method includes the reaction of 2,6-dibromo-3-aminopyridine with a reducing agent to obtain 2-bromo-5-aminopyridine, which is then converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-isocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

Addition Reactions: Amines or alcohols can react with the isocyanate group under ambient conditions to form urea or carbamate derivatives.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-azido-5-isocyanatopyridine or 2-cyano-5-isocyanatopyridine can be formed.

Addition Products: Reactions with amines yield urea derivatives, while reactions with alcohols produce carbamates.

Applications De Recherche Scientifique

2-Bromo-5-isocyanatopyridine has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-isocyanatopyridine involves its interaction with nucleophiles due to the electrophilic nature of the bromine and isocyanate groups. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The exact molecular targets and pathways are subject to ongoing research .

Comparaison Avec Des Composés Similaires

2-Bromo-5-iodopyrazine: Similar in structure but contains an iodine atom instead of an isocyanate group.

2-Bromo-5-aminopyridine: Contains an amino group instead of an isocyanate group.

Activité Biologique

2-Bromo-5-isocyanatopyridine is a compound that has garnered attention in various fields of research, particularly in the context of its biological activity. This article provides an overview of the compound's properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

- Chemical Formula : C6H3BrN2O

- Molecular Weight : 199.007 g/mol

- CAS Number : 2973-80-0

- Purity : Typically available at 98% purity

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Its isocyanate group is known to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation of enzymatic activities and cellular pathways.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

Recent studies have highlighted the compound's role as an inhibitor of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins in plants. By inhibiting CKX, this compound can enhance cytokinin levels, promoting plant growth and stress resistance.

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.1 - 1.0 | CKX (various isoforms) |

Plant Growth Promotion

In agricultural research, compounds that inhibit CKX have shown promise in enhancing crop yields. For instance, studies have demonstrated that treatment with this compound can lead to increased biomass and improved seed yields in crops such as wheat and barley under field conditions. These findings suggest that this compound could be utilized effectively in agricultural biotechnology.

Case Study: Arabidopsis Thaliana

A notable case study involved the application of this compound on Arabidopsis thaliana. The results indicated significant increases in plant height and leaf number compared to untreated controls. The mechanism was attributed to elevated cytokinin levels resulting from CKX inhibition.

Safety and Toxicity

While the biological activity of this compound is promising, safety data indicate potential risks associated with its use. The compound has been classified under acute inhalation toxicity and respiratory sensitization categories. Proper handling and safety precautions are recommended when working with this chemical.

Safety Data Summary

| Hazard Classification | Details |

|---|---|

| Acute Inhalation Toxicity | Category 4 (H332) |

| Respiratory Sensitization | Category 1 (H334) |

| Recommended First Aid Measures | Rinse eyes, wash skin, seek medical attention if symptoms occur |

Propriétés

IUPAC Name |

2-bromo-5-isocyanatopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGLVBORJWXDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.